4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central bi(1,3-dithiolylidene) core, which is symmetrically substituted with four benzoic acid groups. The presence of multiple sulfur atoms and conjugated systems within its structure contributes to its interesting chemical behavior and potential utility in advanced materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid typically involves the following steps:
Formation of the Bi(1,3-dithiolylidene) Core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the bi(1,3-dithiolylidene) core.
Substitution with Benzoic Acid Groups: The core structure is then subjected to electrophilic aromatic substitution reactions to introduce the benzoic acid groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolylidene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid involves its interaction with molecular targets through its conjugated systems and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile
- 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde
Uniqueness
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid is unique due to its specific substitution pattern with benzoic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-[4,5-bis(4-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(4-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O8S4/c35-29(36)21-9-1-17(2-10-21)25-26(18-3-11-22(12-4-18)30(37)38)44-33(43-25)34-45-27(19-5-13-23(14-6-19)31(39)40)28(46-34)20-7-15-24(16-8-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXESQPJXDHUUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)S2)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O8S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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